![molecular formula C20H13N3O2S B2997308 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate CAS No. 477857-24-2](/img/structure/B2997308.png)
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is a complex organic compound that features a phenyl ring bonded to a pyrimidine and pyridine moiety, with a thiophenecarboxylate group. Its structure is noteworthy for its conjugated system, which can have implications for its chemical reactivity and interactions in various scientific contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate typically involves multi-step organic synthesis techniques:
Formation of the Pyridine-Pyrimidine Intermediate: : The initial step often includes the formation of a pyridine-pyrimidine intermediate through nucleophilic substitution reactions.
Coupling with Phenyl Ring: : This intermediate is then coupled with a phenyl ring under specific conditions, such as using Suzuki or Stille coupling reactions, to achieve the desired linkage.
Introduction of the Thiophenecarboxylate Group:
Industrial Production Methods
In an industrial setting, the production of this compound might leverage continuous flow synthesis techniques to enhance yield and efficiency. High-pressure liquid chromatography (HPLC) can be used for purification to ensure the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the thiophene moiety may be particularly reactive.
Reduction: : Reduction reactions might reduce the pyridine or pyrimidine rings, altering their electronic configurations.
Substitution: : Various substitution reactions can occur at different positions of the phenyl or thiophene rings, influenced by the electron density distribution across the molecule.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Conditions involving catalytic hydrogenation or reagents such as sodium borohydride.
Substitution: : Electrophilic or nucleophilic reagents depending on the reaction site and desired transformation.
Major Products
The products depend on the specific reaction conditions, but can include oxidized thiophene derivatives, reduced nitrogen heterocycles, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can serve as a ligand in coordination chemistry, forming complexes with various metal ions. It can also be used as an intermediate in the synthesis of more complex organic molecules.
Biology
It may exhibit biological activity, such as anti-inflammatory or antimicrobial properties, due to its ability to interact with specific biological targets.
Medicine
Industry
Applications in the development of novel materials, such as organic semiconductors or light-emitting diodes, due to its conjugated electronic structure.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitrogen atoms in the pyridine and pyrimidine rings can coordinate with metal ions or form hydrogen bonds, influencing the compound's activity. The conjugated system can also play a role in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine: : Lacks the pyrimidine and thiophene groups.
4-[2-Pyrimidinyl]phenyl 2-thiophenecarboxylate: : Similar but missing the pyridine moiety.
Pyridine-2-thiophenecarboxylate derivatives: : Varying in substitutions and structural configurations.
Uniqueness
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate is unique due to its specific combination of functional groups and structural motifs, which impart distinct reactivity and biological activity compared to related compounds.
Properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2S/c24-20(18-5-3-13-26-18)25-15-8-6-14(7-9-15)19-22-12-10-17(23-19)16-4-1-2-11-21-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUXOZBKDOPZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Tert-butyl-2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2997225.png)
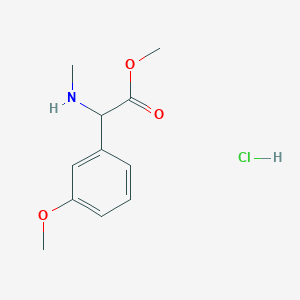
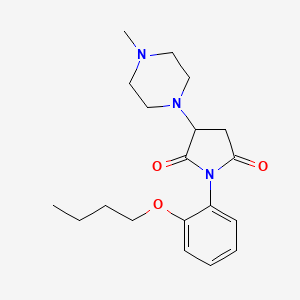
![1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2997229.png)
![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)
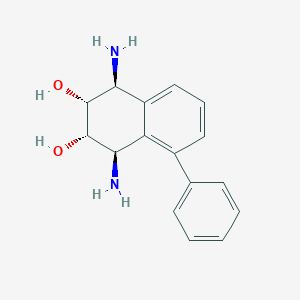
![N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2997234.png)
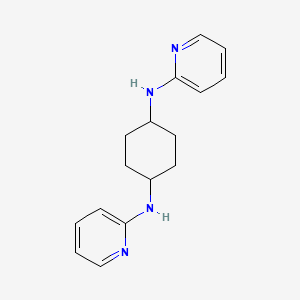
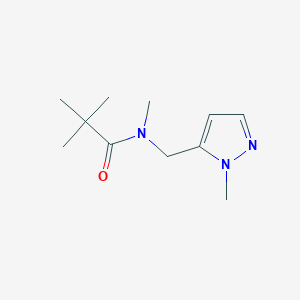

![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)
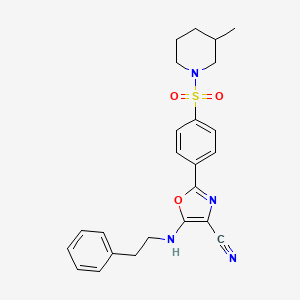
![(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid](/img/structure/B2997246.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)
